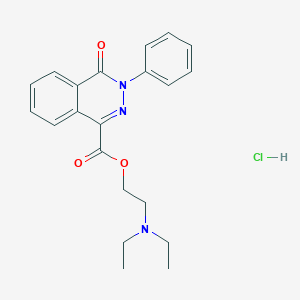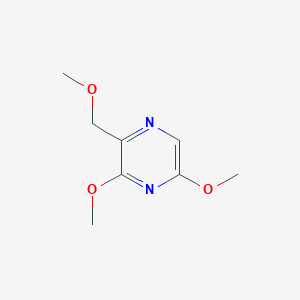
1-(Triethylsilyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triethylsilyl)ethan-1-ol is an organosilicon compound with the molecular formula C8H20OSi. It is characterized by the presence of a triethylsilyl group attached to an ethan-1-ol backbone. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triethylsilyl)ethan-1-ol can be synthesized through the reaction of triethylsilyl chloride with ethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds as follows: [ \text{Et}_3\text{SiCl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Et}_3\text{SiOC}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Triethylsilyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethan-1-ol derivatives.
Scientific Research Applications
1-(Triethylsilyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols, enabling selective reactions on other functional groups without interference.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Triethylsilyl)ethan-1-ol primarily involves the protection of hydroxyl groups. The triethylsilyl group forms a stable bond with the oxygen atom of the hydroxyl group, preventing it from participating in unwanted reactions. This protection is particularly useful in multi-step organic syntheses, where selective deprotection can be achieved under mild conditions.
Comparison with Similar Compounds
1-(Trimethylsilyl)ethan-1-ol: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
1-(Triisopropylsilyl)ethan-1-ol: Contains a triisopropylsilyl group, offering greater steric hindrance.
1-(Tert-butyldimethylsilyl)ethan-1-ol: Features a tert-butyldimethylsilyl group, providing a balance between steric protection and ease of removal.
Uniqueness: 1-(Triethylsilyl)ethan-1-ol is unique due to its balance of steric protection and reactivity. The triethylsilyl group offers sufficient steric hindrance to protect the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile protecting group in organic synthesis.
Properties
CAS No. |
18825-02-0 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
1-triethylsilylethanol |
InChI |
InChI=1S/C8H20OSi/c1-5-10(6-2,7-3)8(4)9/h8-9H,5-7H2,1-4H3 |
InChI Key |
KYEPYBOXOPVJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


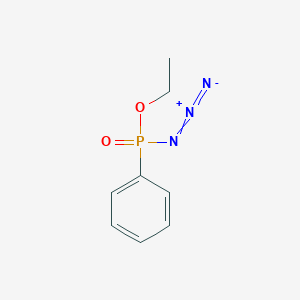
![2-[(Piperidin-1-yl)methylidene]cyclooctan-1-one](/img/structure/B14701336.png)
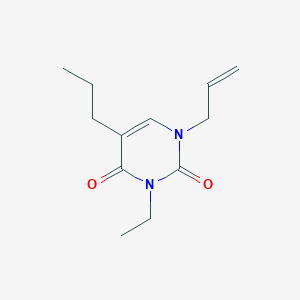
![1-Nitro-4-[[(4-nitrophenyl)methylsulfonyl-phenylmethyl]sulfonylmethyl]benzene](/img/structure/B14701351.png)
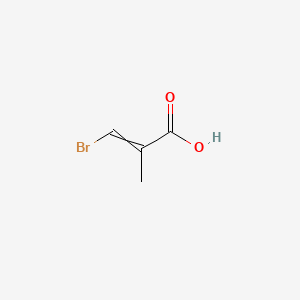
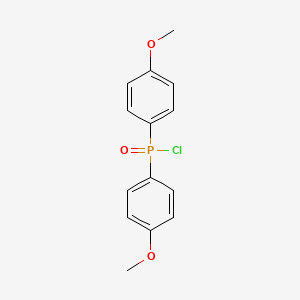
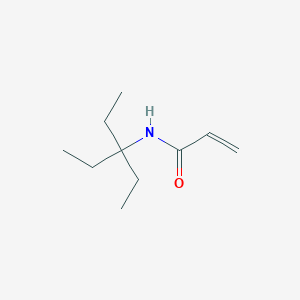
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)
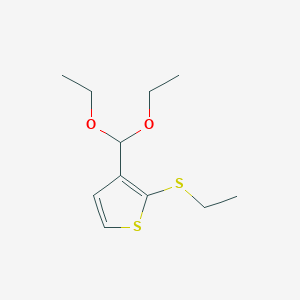
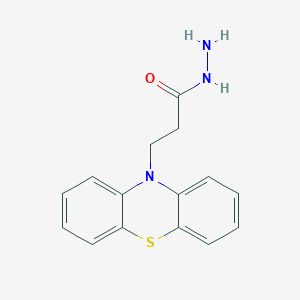
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

